3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
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Overview
Description
3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is a chemical compound with the molecular formula C5H7FO4S and a molecular weight of 182.17 g/mol . It is also known by its IUPAC name, 3-fluorotetrahydrothiophene-3-carboxylic acid 1,1-dioxide . This compound is characterized by the presence of a fluorine atom, a carboxylic acid group, and a thiolane ring with a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid typically involves the fluorination of tetrahydrothiophene-3-carboxylic acid followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: May be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorine atom and the sulfone group. These interactions can alter the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluorotetrahydrothiophene-3-carboxylic acid: Lacks the sulfone group.
Tetrahydrothiophene-3-carboxylic acid: Lacks both the fluorine atom and the sulfone group.
3-Chloro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is unique due to the combination of a fluorine atom, a carboxylic acid group, and a sulfone group within a thiolane ring. This unique structure imparts specific chemical and biological properties that are not found in its analogs.
Properties
IUPAC Name |
3-fluoro-1,1-dioxothiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO4S/c6-5(4(7)8)1-2-11(9,10)3-5/h1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGVBYRYXMAKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783602-21-0 |
Source
|
Record name | 3-fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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